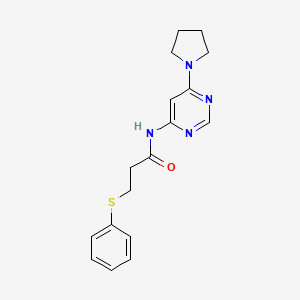
3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide, also known as PTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTP belongs to the class of pyrimidine-based kinase inhibitors and has been studied for its ability to inhibit various kinases involved in cancer and other diseases.
Applications De Recherche Scientifique
Anticonvulsant Activity
Research into compounds with similar structural features has demonstrated significant potential in the development of new anticonvulsant medications. A study by Kamiński et al. (2015) explored new hybrid compounds derived from propanamides and butanamides, showing broad spectra of activity across several preclinical seizure models. This highlights the potential of incorporating pyrimidinyl and propanamide groups into designing drugs with anticonvulsant properties (Kamiński et al., 2015).
Herbicidal Activity
The synthesis and evaluation of pyrimidine derivatives have been explored for their selective herbicidal activity against certain plant species, indicating the role of such compounds in agricultural chemistry. A study by Liu and Shi (2014) on 2-aroxy-propanamides containing pyrimidine and thiadiazole rings showed moderate to good selective herbicidal activity, suggesting potential applications in weed management (Liu & Shi, 2014).
Antimicrobial and Antitubercular Activities
Compounds with pyrimidine cores have been studied for their antimicrobial and antitubercular activities. Bhat et al. (2014) synthesized a series of pyrimidine derivatives and screened them for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some compounds exhibited promising results, which could guide the development of new therapeutic agents (Bhat et al., 2014).
Nonlinear Optical Properties
The study of pyrimidine derivatives for their nonlinear optical (NLO) properties opens avenues for their application in optoelectronics and photonics. Hussain et al. (2020) explored thiopyrimidine derivatives for their NLO characteristics, demonstrating the importance of such compounds in developing materials with potential applications in high-tech optoelectronic devices (Hussain et al., 2020).
Anticancer Activity
The development of anticancer drugs often explores the synthesis of novel compounds with potential therapeutic benefits. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated their anticancer and anti-5-lipoxygenase activities, highlighting the role of pyrimidine derivatives in cancer treatment research (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
3-phenylsulfanyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-17(8-11-23-14-6-2-1-3-7-14)20-15-12-16(19-13-18-15)21-9-4-5-10-21/h1-3,6-7,12-13H,4-5,8-11H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDCGEAQBJZMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2456016.png)
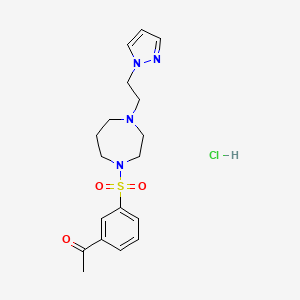
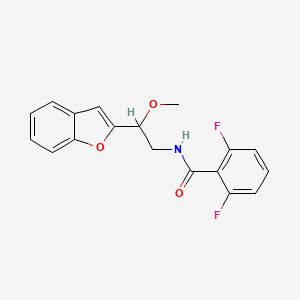
![5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2456020.png)
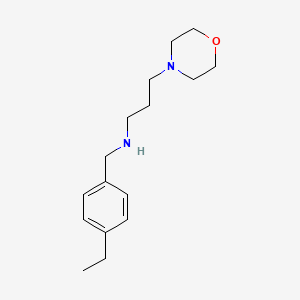

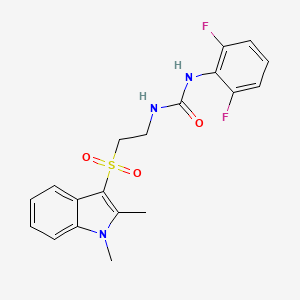
![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester](/img/structure/B2456027.png)
![5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2456030.png)
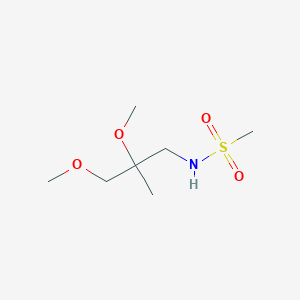
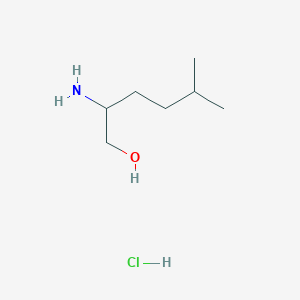
![N-(3,4-dimethylphenyl)-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2456034.png)

